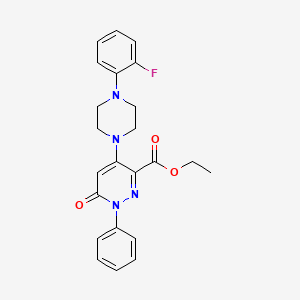
4-(4-(2-氟苯基)哌嗪-1-基)-6-氧代-1-苯基-1,6-二氢哒嗪-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 人类平衡型核苷转运蛋白抑制剂 结构相似的化合物已被研究作为人类平衡型核苷转运蛋白 (ENT) 的抑制剂。 ENT 在核苷酸合成、腺苷功能调节和化学疗法中起着至关重要的作用 .
抗菌和抗结核特性
对哌嗪和吡唑衍生物的研究表明,这些衍生物是该化合物结构的一部分,具有潜在的抗菌和抗结核特性。
抗癌特性
一些尿嘧啶酰胺化合物,其结构与该化合物相似,已被合成并筛选其在人类雌激素受体阳性乳腺癌细胞系中诱导细胞活力丧失的能力 .
药代动力学特性的调节
该化合物的哌嗪组分是农用化学品和药物中常见的结构单元,部分原因在于其能够积极调节药物物质的药代动力学特性 .
神经系统疾病的治疗
哌嗪也是治疗帕金森病和阿尔茨海默病的潜在疗法中的一个组分 .
抗菌活性
作用机制
Target of Action
The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.
Action Environment
Given its stability in the presence of cells and proteins , it can be inferred that the compound may be relatively stable under physiological conditions.
生化分析
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor . α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose . Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels .
Cellular Effects
The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor . It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression .
Metabolic Pathways
It has been suggested that it may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis .
Transport and Distribution
It is known to interact with ENTs, suggesting it may be transported across cell membranes via these transporters .
属性
IUPAC Name |
ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWOMSBNASVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

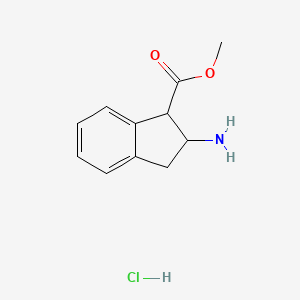
![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2426725.png)
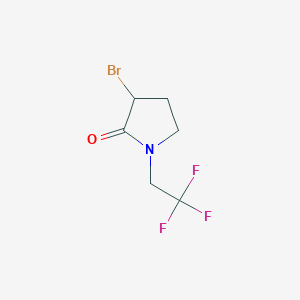
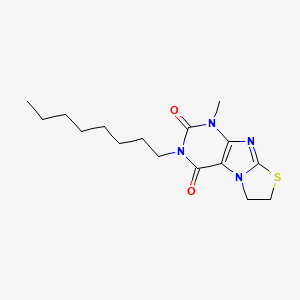
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)
![N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2426734.png)
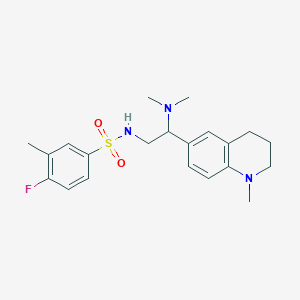
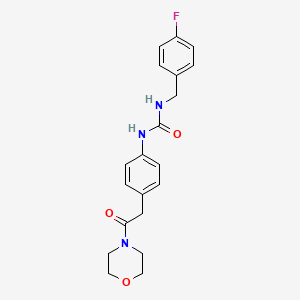
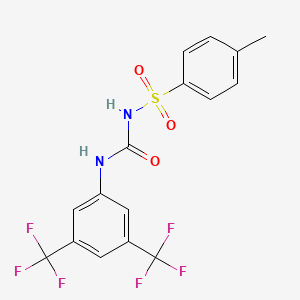
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)
![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2426741.png)
![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
